molecular formula C8H9Cl2NO B3033787 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol CAS No. 1184805-38-6

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol

Cat. No.: B3033787
CAS No.: 1184805-38-6
M. Wt: 206.07 g/mol
InChI Key: YFBIEVYQASBCDN-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9Cl2NO It is a derivative of phenylethanol, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions, and an amino group is attached to the ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Amino-2-(2,3-dichlorophenyl)acetic acid using a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler phenylethanol derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide under appropriate conditions.

Major Products

    Oxidation: 2-Amino-2-(2,3-dichlorophenyl)ethanone.

    Reduction: 2-Amino-2-phenylethan-1-ol.

    Substitution: 2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-ol or 2-Amino-2-(2,3-dicyanophenyl)ethan-1-ol.

Scientific Research Applications

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms at the 3 and 4 positions.

    2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol: Chlorine atoms at the 2 and 5 positions.

    2-Amino-2-(2,3-dichlorophenyl)ethan-1-one: Ketone derivative of the compound.

Uniqueness

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Biological Activity

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol, also known as (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol, is a chiral compound with significant biological activity. Its unique structure, characterized by an amino group and a dichlorophenyl moiety, allows it to interact with various biological targets, making it a valuable compound in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential applications in medicine.

The molecular formula of this compound is C8H10Cl2NO\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}\text{O}. The presence of the amino group facilitates hydrogen bonding and ionic interactions with active sites of enzymes, while the dichlorophenyl group enhances lipophilicity, aiding its bioavailability and membrane penetration.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The amino group allows for the formation of hydrogen bonds and ionic interactions that modulate enzyme activity. The dichlorophenyl substituent increases lipophilicity, which is crucial for its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown selective activity against Chlamydia species, impacting inclusion numbers and morphology in infected cells. This selectivity positions it as a potential lead compound for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds derived from similar structures demonstrated significant cytotoxicity against breast cancer cell lines such as MDA-MB-231. These derivatives exhibited IC50 values significantly lower than standard treatments like cisplatin .

CompoundCell LineIC50 Value (µM)Comparison
5eMDA-MB-2310.478.75 times more potent than cisplatin
5fHT-29-50.8 times more active than cisplatin

Neuropharmacological Applications

The compound is also being investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests applications in developing drugs targeting conditions like depression and anxiety.

Study on Antichlamydial Activity

A study conducted on the antichlamydial activity of synthesized compounds based on this compound revealed that these compounds could effectively reduce Chlamydia inclusions in HEp-2 cells without exhibiting significant toxicity towards the host cells. The results indicated that these compounds could serve as a foundation for further drug development aimed at treating chlamydial infections .

Pharmacological Profiling

Another study focused on the pharmacological profiling of similar compounds found that they selectively inhibited specific receptors involved in cancer progression. The findings suggested that modifications to the dichlorophenyl group could enhance selectivity and efficacy against targeted pathways in cancer cells .

Properties

IUPAC Name

2-amino-2-(2,3-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBIEVYQASBCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantities of 1.0 g (4.54 mmol) of amino-(2,3-dichlorophenyl)acetic acid and 18.18 ml (18.18 mmol) of borane-THF complex (1M solution in THF) were stirred together at RT until the reaction was complete. For work-up, pieces of ice were added. After the end of the evolution of gas, the mixture was adjusted to a pH of 9-10 using 1M aqueous sodium hydroxide solution, and extracted three times with tert-butyl methyl ether. The combined organic phases were dried over sodium sulphate, filtered and freed from the solvent on a rotary evaporator. Drying in an HV gave 880 mg (91% of theory) of the title compound.
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18.18 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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